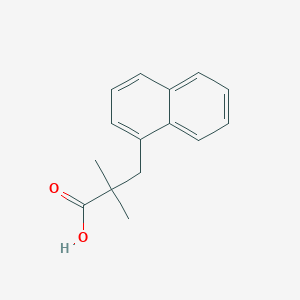

2,2-Dimethyl-3-(1-naphthyl)propanoic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,14(16)17)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXVFCMBJLXMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The choice of reaction conditions and reagents is crucial for the success of these synthesis methods.

Alkylation : Strong acid catalysts like sulfuric acid or hydrochloric acid are typically used. The reaction conditions would involve heating the mixture to facilitate the alkylation reaction.

Friedel-Crafts Acylation : This would require an acyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions would involve heating in an inert solvent.

Asymmetric Synthesis : Chiral catalysts or auxiliaries would be used, and the conditions would depend on the specific catalyst employed.

Analysis of Reaction Products

The analysis of reaction products is essential to determine the purity and yield of the synthesized compound. Common analytical techniques include:

- Gas Chromatography (GC) : Useful for separating and identifying volatile compounds.

- High-Performance Liquid Chromatography (HPLC) : Effective for separating and quantifying non-volatile compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the synthesized compound.

Data Tables

Given the lack of specific literature on 2,2-Dimethyl-3-(1-naphthyl)propanoic acid, we can create hypothetical data tables based on general principles of organic synthesis. However, actual experimental data would be required to populate these tables accurately.

| Reaction Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | 1-Naphthylacetic acid, Isobutylene, Sulfuric Acid | 100°C, 2 hours | - |

| Friedel-Crafts Acylation | Naphthalene, Acyl Chloride, Aluminum Chloride | 80°C, 1 hour | - |

| Asymmetric Synthesis | Chiral Catalyst, 1-Naphthylacetic acid | Room Temperature, 24 hours | - |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-naphthyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2,2-Dimethyl-3-(1-naphthyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(1-naphthyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthyl group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2,2-Dimethyl-3-(1-naphthyl)propanoic acid. Key differences in synthesis, stereochemistry, and bioactivity are highlighted.

3-(1-Naphthyl)propanoic Acid

- Structure : Lacks the α-methyl groups of the target compound.

- Synthesis : Synthesized via catalytic methods in 96% yield under optimized conditions .

- Applications: Used as a precursor in alkylation reactions and amino acid derivatives .

2-Methoxy-2-(1-naphthyl)propanoic Acid

- Structure : Contains a methoxy group at the α-position instead of methyl groups.

- Stereochemistry : Exhibits chiral recognition properties in crystal structures, forming diastereomeric salts with amines .

- Applications : Studied for enantiomeric separation in crystallography .

- Key Difference: The methoxy group introduces polar interactions, influencing molecular packing and chiral selectivity, unlike the non-polar methyl groups in the target compound.

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Structure : Chlorinated phenyl substituents instead of naphthyl groups.

- Bioactivity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

2-Amino-3-(1-naphthyl)propanoic Acid

- Structure: Features an amino group at the α-position.

- Synthesis : Prepared via alkylation routes with 76% yield .

- Applications: Serves as a non-natural amino acid for peptide modification .

- Key Difference: The amino group enables participation in hydrogen bonding, making it more hydrophilic than the dimethylated target compound.

3-(2-Thienyl)propanoic Acid

- Structure : Substituted with a thiophene ring instead of naphthalene.

- Applications : Used in heterocyclic chemistry and polymer research .

- Key Difference : The thienyl group’s sulfur atom introduces electronic and coordination properties absent in the naphthyl analogue.

Comparative Data Table

Research Findings and Implications

- Aromatic Interactions : The naphthyl group’s extended π-system may improve binding affinity in protein-ligand interactions compared to phenyl or thienyl analogues .

- Synthetic Accessibility: While 3-(1-naphthyl)propanoic acid is synthesized in higher yields (96%), the dimethylated variant requires additional steps to install methyl groups, impacting scalability .

Biological Activity

2,2-Dimethyl-3-(1-naphthyl)propanoic acid, commonly referred to as DMNPA, is an organic compound with significant biological activities that have been explored in various research studies. This compound belongs to the class of propanoic acids and has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure

The chemical structure of DMNPA can be represented as follows:

This structure features a naphthyl group attached to a propanoic acid backbone, which is crucial for its biological interactions.

The biological activity of DMNPA is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DMNPA may act as an inhibitor of certain enzymes involved in inflammatory pathways and tumor progression. The compound's mechanism involves modulation of biochemical pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Properties

DMNPA has been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The specific pathways affected include those involving cyclooxygenases (COX), which are critical in the synthesis of inflammatory mediators .

Anticancer Activity

Several studies have investigated the anticancer properties of DMNPA. In a notable study, DMNPA was screened against various human tumor cell lines, including breast and lung cancer models. The results indicated that DMNPA exhibited cytotoxic effects , reducing cell viability significantly in a dose-dependent manner. For instance, at concentrations ranging from 10 µM to 100 µM, DMNPA reduced the viability of A549 lung cancer cells by over 50% .

Study 1: Cytotoxicity Against Tumor Cell Lines

In a comprehensive evaluation involving multiple tumor cell lines, DMNPA showed varying degrees of cytotoxicity:

- A549 (Lung Cancer) : 50% reduction in viability at 20 µM.

- MCF-7 (Breast Cancer) : 45% reduction at 50 µM.

- HeLa (Cervical Cancer) : Minimal effect at lower concentrations but significant reduction (60%) at higher concentrations (100 µM).

These findings suggest that DMNPA may have selective activity against certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 2: Anti-inflammatory Effects

In animal models of inflammation, DMNPA demonstrated significant anti-inflammatory effects. In a rat paw edema model, treatment with DMNPA resulted in a reduction of edema by approximately 40%, comparable to traditional NSAIDs like ketoprofen . This positions DMNPA as a promising candidate for further development as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | Concentration (µM) | Effect (%) Reduction |

|---|---|---|---|

| Cytotoxicity | A549 | 20 | 50 |

| MCF-7 | 50 | 45 | |

| HeLa | 100 | 60 | |

| Anti-inflammatory | Rat Paw Edema | N/A | 40 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(1-naphthyl)propanoic acid, and how can reaction progress be monitored experimentally?

- Methodology : A plausible synthesis involves coupling 1-naphthol derivatives with propanoic acid precursors. For example, a nucleophilic substitution reaction using propargyl bromide and a naphthol substrate in DMF with K₂CO₃ as a base (similar to ). Reaction progress can be monitored via thin-layer chromatography (TLC) using a solvent system like n-hexane:ethyl acetate (9:1). Post-reaction, extraction with ethyl acetate and drying over anhydrous Na₂SO₄ ensures product isolation .

- Key Considerations : Optimize reaction time (2–6 hours) and validate purity via melting point analysis or NMR.

Q. How can the purity of this compound be assessed in a research setting?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards (e.g., NIST or PubChem data). Impurity profiling can follow protocols similar to those for propanoic acid derivatives in , where thresholds for impurities like hydroxylated byproducts are established .

- Advanced Tip : Pair with mass spectrometry (LC-MS) to confirm molecular ion peaks ([M+H]⁺ expected at m/z 229.2 for C₁₅H₁₆O₂).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow OSHA guidelines (): Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers. In case of skin contact, wash immediately with soap and water. Emergency exposure protocols should mirror those for structurally similar acids like 3-(4-hydroxy-3-nitrophenyl)propanoic acid ( ) .

Q. How do thermodynamic properties (e.g., melting point) of this compound compare to simpler propanoic acid derivatives?

- Methodology : Differential scanning calorimetry (DSC) can determine melting points. For example, propanoic acid derivatives typically melt near -21°C ( ), but bulky substituents like the naphthyl group in this compound may raise this significantly. Compute ΔG and ΔH using the Clausius equation (ΔG = ΔH - TΔS) to predict spontaneity of phase changes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., dimerization behavior vs. monomeric properties)?

- Methodology : Apply the Non-Random Hydrogen Bonding (NRHB) model () to simulate excess enthalpies and dimerization equilibria. Compare computed results (solid lines in Figure 13, ) with experimental DSC or FTIR data. Discrepancies may arise from hydrogen-bonding strength or steric hindrance from the naphthyl group .

- Validation : Cross-check with ab initio molecular dynamics (AIMD) simulations to account for steric effects.

Q. What strategies are effective for studying protein-ligand interactions involving this compound?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Structural analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid () suggest potential interactions with enzymes such as tyrosine hydroxylase. Molecular docking (AutoDock Vina) can predict binding poses using the compound’s InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N, ) .

Q. How can impurity profiles impact pharmacological studies of this compound?

- Methodology : Synthesize and isolate impurities (e.g., hydroxylated or methylated derivatives) via column chromatography. Test their bioactivity using in vitro assays (e.g., COX-2 inhibition). Reference impurity standards in (e.g., Impurity K, L) to establish acceptance criteria (<0.1% for major impurities) .

Q. What spectroscopic techniques best characterize the stereochemical configuration of this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy. For structural confirmation, employ 2D NMR (COSY, NOESY) to resolve coupling between the naphthyl protons and the dimethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.